3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide
Description
3-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group and an ethyl linker to a 4-methoxybenzenesulfonamide moiety. The compound’s structure combines fluorine atoms at strategic positions (on both the benzene and thiazole rings) and a methoxy group, which are known to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S2/c1-25-17-6-5-15(10-16(17)20)27(23,24)21-8-7-14-11-26-18(22-14)12-3-2-4-13(19)9-12/h2-6,9-11,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRNSDNQXHTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the sulfonation and methoxylation of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would need to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-thiazole hybrids. Below is a detailed comparison with structurally related molecules, focusing on substituent effects, molecular properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison of Sulfonamide-Thiazole Derivatives
*Calculated based on structural analogs in .
Key Observations from Structural Comparisons :
Fluorine vs. Chlorine analogs (e.g., , compound 4) exhibit higher molecular weights and may favor pesticidal applications due to prolonged environmental stability .
Methoxy Group Positioning: The 4-methoxy group in the target compound enhances solubility relative to non-polar substituents (e.g., methyl or chloro), critical for oral bioavailability .
Thiazole vs.
Linker Flexibility :
- Ethyl linkers (as in the target compound) provide conformational flexibility, whereas rigid linkers (e.g., benzimidazole in FTBU-1) restrict motion but improve binding entropy .
Biological Activity
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a sulfonamide group with a thiazole ring and fluorinated phenyl groups, which may contribute to its biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes:
- Sulfonamide group : Enhances solubility and biological activity.
- Thiazole ring : Known for diverse biological activities.
- Fluorinated phenyl groups : May improve potency and selectivity.
Biological Activity Overview
The biological activities associated with this compound are largely attributed to its structural components. The thiazole moiety is particularly noted for its role in various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole & sulfonamide | Anticonvulsant | Known for anticonvulsant properties |
| Benzene sulfonamide derivatives | Various substitutions | Antimicrobial | Broad-spectrum activity against bacteria |
| 5-Fluoro-thiazole derivatives | Fluorinated thiazole rings | Anticancer | Enhanced potency due to fluorination |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their function and disrupting metabolic pathways.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
- Antimicrobial Action : The sulfonamide component can interfere with bacterial folate synthesis, leading to antimicrobial effects.
Case Studies
Recent studies have evaluated the biological activity of thiazole-containing sulfonamides, including derivatives similar to the compound . For instance:
- Antimicrobial Activity : Research indicated that compounds with thiazole rings exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Anticancer Properties : A study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
